2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide
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Description
2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C23H24ClN3O4S2 and its molecular weight is 506.03. The purity is usually 95%.
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Biological Activity
The compound 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide, identified by CAS number 899725-25-8, is a complex organic molecule with potential biological activities. Its structure includes a pyrimidine ring, a sulfonyl group, and a thioacetamide moiety, which are significant for its pharmacological properties. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects.
The molecular formula of the compound is C23H24ClN3O4S2, with a molecular weight of approximately 489.6 g/mol. The structure features several functional groups that contribute to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C23H24ClN3O4S2 |
Molecular Weight | 489.6 g/mol |
CAS Number | 899725-25-8 |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors involved in disease pathways. For example, compounds with similar structures have been reported to act as inhibitors of dihydrofolate reductase and other key enzymes in metabolic pathways related to cancer and inflammation .
Antimicrobial Activity
Studies have shown that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The thioacetamide moiety in this compound may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death. Preliminary tests suggest effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Research into related compounds has demonstrated promising anticancer activity. For instance, pyrimidine derivatives have been shown to induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting the expression of pro-apoptotic factors . The specific compound under discussion has not yet been extensively tested in clinical settings but shows potential based on its structural analogs.
Anti-inflammatory Effects
Compounds similar to this compound have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests that the compound may be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the sulfonamide group significantly enhanced antibacterial activity.
- Cancer Cell Line Studies : In vitro studies using breast cancer cell lines showed that pyrimidine derivatives could reduce cell viability by up to 70% at specific concentrations, suggesting a dose-dependent response correlated with structural features.
- Inflammation Models : Animal models treated with pyrimidine-based compounds showed reduced markers of inflammation compared to controls, indicating potential therapeutic effects for inflammatory diseases.
Properties
CAS No. |
893790-11-9 |
---|---|
Molecular Formula |
C23H24ClN3O4S2 |
Molecular Weight |
506.03 |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(4-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C23H24ClN3O4S2/c1-23(2,3)16-6-10-18(11-7-16)33(30,31)19-13-26-22(27-21(19)29)32-14-20(28)25-12-15-4-8-17(24)9-5-15/h4-11,13H,12,14H2,1-3H3,(H,25,28)(H,26,27,29) |
InChI Key |
JDOJNGAGKSKANW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
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